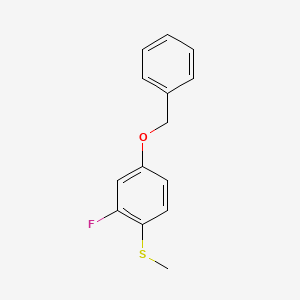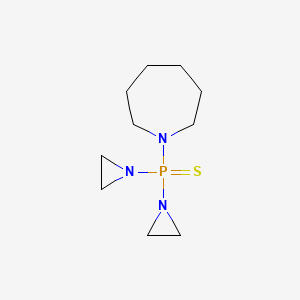
N-Hexamethylene N',N''-diethylene thiophosphoramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is a chemical compound with the molecular formula C10H20N3PS. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a less toxic analogue of thio-TEPA, a well-known chemotherapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves the reaction of hexamethyleneimine with diethylene thiophosphoramide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Hexamethylene N’,N’'-diethylene thiophosphoramide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and effectiveness for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-Hexamethylene N’,N’'-diethylene thiophosphoramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Hexamethylene N’,N’'-diethylene thiophosphoramide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: It is used in the production of other chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it effective as a chemotherapeutic agent. The compound targets rapidly dividing cells, which are characteristic of cancerous tissues, and interferes with their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-Triethylene thiophosphoramide: Another similar compound with comparable applications in chemotherapy.
Uniqueness
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is unique due to its reduced toxicity compared to thio-TEPA, making it a safer alternative for therapeutic use. Its specific structure also allows for targeted action against cancer cells, enhancing its effectiveness as a chemotherapeutic agent .
Properties
CAS No. |
152-01-2 |
|---|---|
Molecular Formula |
C10H20N3PS |
Molecular Weight |
245.33 g/mol |
IUPAC Name |
azepan-1-yl-bis(aziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H20N3PS/c15-14(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI Key |
IAQOECAZMQEZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)P(=S)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


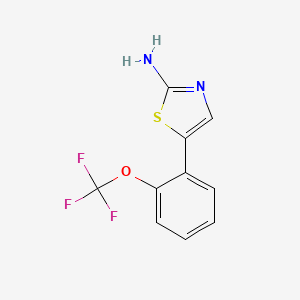
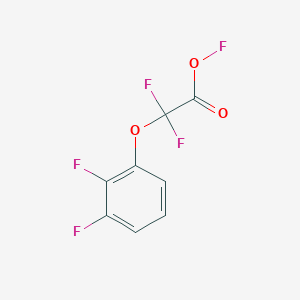
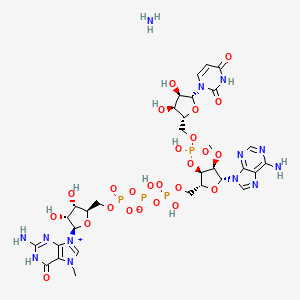
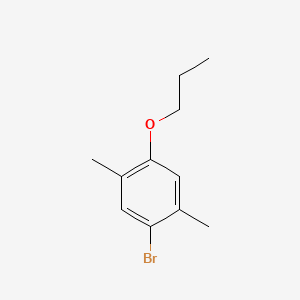
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
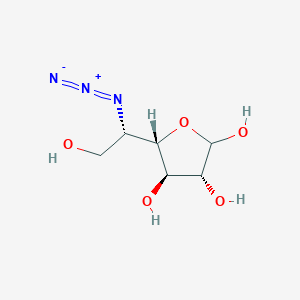
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
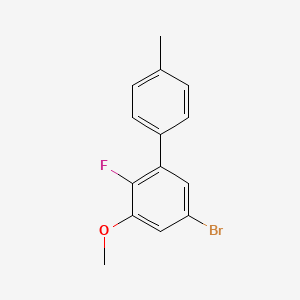
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
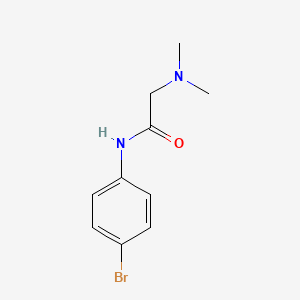
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
